4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C14H23NO4, and it has a molecular weight of 269.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group is often introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in specific interactions with molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-2-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness
The unique bicyclic structure of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid, combined with its specific functional groups, makes it particularly valuable in synthetic chemistry and drug design. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
CAS No. |
2624126-34-5 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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